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molecular formula C15H16BrNO2 B8360980 3-(3-Bromo-4-methylphenyl)-1-oxa-2-azaspiro[4.5]dec-2-en-4-one

3-(3-Bromo-4-methylphenyl)-1-oxa-2-azaspiro[4.5]dec-2-en-4-one

Cat. No. B8360980
M. Wt: 322.20 g/mol
InChI Key: VERVTGPBSDBSFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09169242B2

Procedure details

The crude product was purified with column chromatography (silica gel, ethyl acetate and hexane) to afford the desired product 170 mg of the title product along with 100 mg of the 3-(3-bromo-4-methylphenyl)-1-oxa-2-azaspiro[4.5]dec-2-en-4-ol. The 3-(3-bromo-4-methylphenyl)-1-oxa-2-azaspiro[4.5]dec-2-en-4-ol was again converted to the title product by the oxidation with chromium trioxide by following the procedure described for step-5 of the intermediate 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([C:9]2[CH:13]([OH:14])[C:12]3([CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]3)[O:11][N:10]=2)[CH:5]=[CH:6][C:7]=1[CH3:8]>[O-2].[O-2].[O-2].[Cr+6]>[Br:1][C:2]1[CH:3]=[C:4]([C:9]2[C:13](=[O:14])[C:12]3([CH2:15][CH2:16][CH2:17][CH2:18][CH2:19]3)[O:11][N:10]=2)[CH:5]=[CH:6][C:7]=1[CH3:8] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C=CC1C)C1=NOC2(C1O)CCCCC2
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[O-2].[O-2].[O-2].[Cr+6]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=CC1C)C1=NOC2(C1=O)CCCCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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